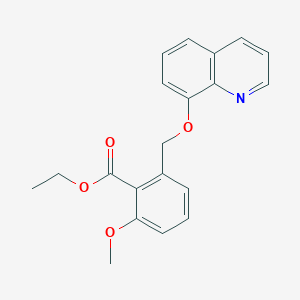

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester

Description

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester is a benzoic acid derivative characterized by a methoxy group at the 2-position, a quinolin-8-yloxymethyl substituent at the 6-position, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 2-methoxy-6-(quinolin-8-yloxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-20(22)18-15(8-5-10-16(18)23-2)13-25-17-11-4-7-14-9-6-12-21-19(14)17/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVNZFLSIGLURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with a benzoic acid derivative under specific conditions to form the desired ester. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized benzoic acid esters.

Scientific Research Applications

The compound “2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester” is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester displayed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a target for many antibiotics.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. In vitro studies have shown that 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate apoptotic pathways highlights its potential as a lead compound in cancer drug development.

Materials Science

Polymer Chemistry

The compound can serve as a monomer in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers.

Fluorescent Materials

Due to its unique structure, 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester can be utilized in the development of fluorescent materials. Studies have shown that modifications to the quinoline ring can lead to enhanced fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester | Staphylococcus aureus | 32 µg/mL |

| Similar Quinoline Derivative | Escherichia coli | 16 µg/mL |

| Another Quinoline Analogue | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Polymer Properties Derived from the Compound

| Property | Traditional Polymer | Polymer with Compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Mechanical Strength (MPa) | 30 | 45 |

| Degradation Temperature (°C) | 300 | 350 |

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of several quinoline derivatives, including 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester. The study involved testing against clinical isolates of bacteria, demonstrating significant activity that supports further exploration for pharmaceutical applications.

Case Study 2: Polymer Development

In a study focused on materials science, researchers synthesized a series of polymers incorporating the compound into their backbone. The resultant materials exhibited superior mechanical properties and thermal resistance, indicating potential industrial applications in coatings and structural materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

- Quinolin-8-yloxymethyl Group: Introduces a heterocyclic aromatic system (quinoline), which may improve lipophilicity and enable π-π stacking interactions in drug-receptor binding .

- Ethyl Ester: Modulates solubility and stability; ester groups are known to retain undissociated forms at higher pH levels, enhancing bioactivity in physiological environments .

Comparison with Similar Compounds

The unique properties of 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester are best understood through comparison with structurally related benzoic acid esters. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Findings:

Substituent Effects on Bioactivity: The quinolin-8-yloxymethyl group in the target compound distinguishes it from analogs with simpler aromatic substituents (e.g., 2-methyl-benzyloxymethyl or naphthalene). Quinoline’s nitrogen heterocycle may facilitate interactions with enzymes or receptors, similar to bioactive quinolone antibiotics . Biphenyl-ethyl derivatives (e.g., 2-(2-Biphenyl-4-yl-ethyl)-6-methoxy-benzoic acid methyl ester) exhibit higher lipophilicity, which correlates with improved membrane permeability but may reduce aqueous solubility .

Ester Group Influence :

- Ethyl esters generally offer a balance between solubility and stability compared to methyl esters (shorter chain) or pentyl esters (longer chain). For example, ethyl 2-(methylsulfanyl)benzoate demonstrates moderate hydrophobicity, optimizing bioavailability .

- Esterification of benzoic acid derivatives (e.g., parabens) enhances activity at higher pH levels by retaining undissociated forms, a critical factor in antimicrobial applications .

Functional Group Synergy: Compounds with dual functionalities, such as ethyl 4-(2-oxopropyl)benzoate (ester + ketone), exhibit versatile reactivity in synthesis, whereas the target compound’s methoxy and quinoline groups may synergize to enhance target selectivity in drug design .

Biological Activity

2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The compound features a quinoline moiety linked to a benzoic acid derivative, which is known to influence its biological activity. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets.

2.1 Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 4-32 μg/mL | Chloramphenicol |

| Escherichia coli | 64-256 μg/mL | Streptomycin |

| Candida albicans | 64-256 μg/mL | Griseofulvin |

These results indicate that the compound is more effective than standard treatments at certain concentrations, suggesting its potential as an antimicrobial agent .

2.2 Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been assessed through various assays. It demonstrated significant inhibition of nitric oxide production in macrophages, which is a critical mediator in inflammatory responses.

| Assay Type | Concentration | Inhibition (%) | Standard Comparison |

|---|---|---|---|

| RAW 264.7 Cells | 60 mg/kg | >50% | Indomethacin |

This data suggests that the compound may function similarly to established anti-inflammatory drugs, highlighting its therapeutic potential in treating inflammatory diseases .

2.3 Anticancer Activity

The anticancer potential of 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester has been explored in vitro against various cancer cell lines. The compound exhibited cytotoxic effects that were comparable to known chemotherapeutics.

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin |

| A498 (Renal Cancer) | 10 | Cisplatin |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory pathways.

- Interference with Cell Signaling: It may affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Membrane Disruption: The quinoline structure may enhance membrane permeability, allowing for better interaction with intracellular targets.

4. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar quinoline derivatives, providing insights into structure-activity relationships (SAR). For instance, modifications in the substituents on the quinoline ring were found to significantly alter the biological profiles of these compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-6-(quinolin-8-yloxymethyl)-benzoic acid ethyl ester?

The compound is synthesized via nucleophilic substitution and esterification. A typical procedure involves reacting 8-hydroxyquinoline derivatives with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base like K₂CO₃ in acetone under reflux. For example, ethyl 2-(quinolin-8-yloxy)acetate is prepared by heating 8-hydroxyquinoline with ethyl bromoacetate and K₂CO₃, followed by purification via crystallization . The methoxy and benzoic acid ester groups are introduced through sequential alkylation and esterification steps, as seen in analogous quinoline derivatives .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

Purity is assessed using thin-layer chromatography (TLC) on silica gel plates. Structural confirmation relies on spectroscopic techniques:

Q. What are the primary research applications of quinolin-8-yloxy derivatives like this compound?

Quinolin-8-yloxy groups are widely used in fluorescence-based sensing, particularly for detecting metal ions (e.g., Zn²⁺) due to their strong chelating and photophysical properties. The ester moiety enhances solubility in organic matrices, facilitating applications in bioimaging and molecular probes .

Advanced Research Questions

Q. How do computational studies resolve contradictions in experimental data for quinolin-8-yloxy derivatives?

Discrepancies in spectral or crystallographic data (e.g., bond lengths, torsion angles) are analyzed using density functional theory (DFT) and topological analyses (AIM theory). For example, bond critical point (BCP) calculations for (5-chloroquinolin-8-yloxy)acetic acid derivatives reveal electron density variations at the quinoline-oxygen interface, explaining divergent reactivity or fluorescence behavior .

Q. What strategies optimize the fluorescence quantum yield of this compound in biological systems?

Key factors include:

- Substituent effects : Electron-withdrawing groups (e.g., methoxy) stabilize excited states, enhancing emission intensity.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) reduce quenching.

- Metal coordination : Zn²⁺ binding induces chelation-enhanced fluorescence (CHEF), as demonstrated in fluorophores like those in Fahrni et al. (1999) .

Q. How does the ethyl ester group influence the compound’s pharmacokinetic properties compared to methyl or free acid analogs?

The ethyl ester improves lipid solubility and membrane permeability, enabling cellular uptake. Hydrolysis studies (e.g., in simulated physiological buffers) track ester cleavage kinetics, revealing slower degradation than methyl esters due to steric hindrance. This is critical for sustained-release formulations .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Challenges include low yields in alkylation steps (e.g., competing side reactions) and purification difficulties. Optimization strategies:

- Stepwise temperature control : Reduces decomposition during reflux.

- Green solvents : Switch from acetone to cyclopentyl methyl ether (CPME) for safer distillation.

- Column chromatography : Replaces crystallization for complex mixtures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.